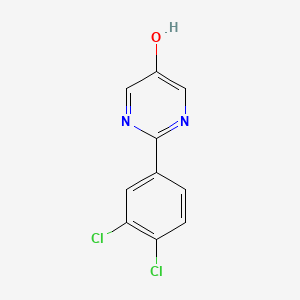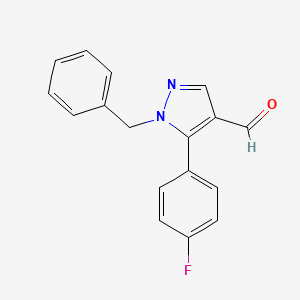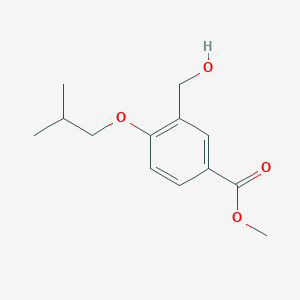
Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate core substituted with a hydroxymethyl group and an isobutoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate typically involves the esterification of 3-(hydroxymethyl)-4-isobutoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl or isobutoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The isobutoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(hydroxymethyl)-4-methoxybenzoate: Similar structure but with a methoxy group instead of an isobutoxy group.
Methyl 3-(hydroxymethyl)-4-ethoxybenzoate: Contains an ethoxy group instead of an isobutoxy group.
Comparison: Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. The bulkier isobutoxy group may result in different steric interactions compared to the methoxy or ethoxy analogs, potentially leading to distinct properties and applications.
Eigenschaften
Molekularformel |
C13H18O4 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
methyl 3-(hydroxymethyl)-4-(2-methylpropoxy)benzoate |
InChI |
InChI=1S/C13H18O4/c1-9(2)8-17-12-5-4-10(13(15)16-3)6-11(12)7-14/h4-6,9,14H,7-8H2,1-3H3 |
InChI-Schlüssel |
DBTQVOWJQIZOSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B12082502.png)
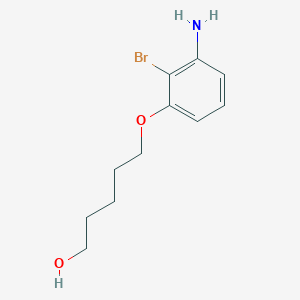
![Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester](/img/structure/B12082510.png)
![[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12082536.png)

![1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12082556.png)

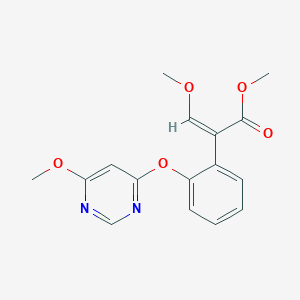
![4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B12082578.png)
![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)

